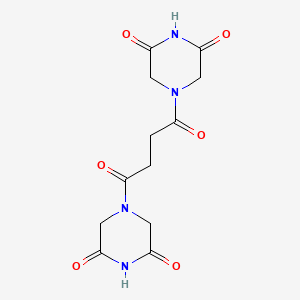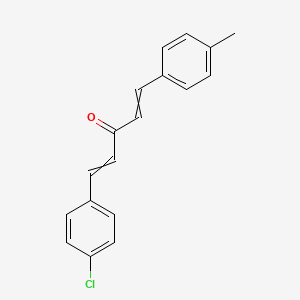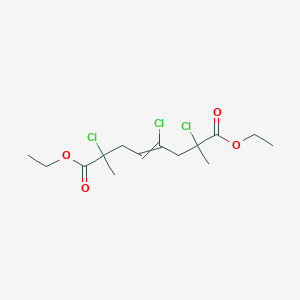
N-(Dimethylcarbamoyl)-N-phenyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dimethylcarbamoyl)-N-phenyl-L-alanine is a chemical compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a dimethylcarbamoyl group and a phenyl group attached to the L-alanine backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylcarbamoyl)-N-phenyl-L-alanine typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions are mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound often involves the reaction of corresponding amines with phosgene . This method, although not environmentally friendly, is widely used due to its efficiency and high yield. The reaction is carried out in a flow reactor at elevated temperatures, typically around 275°C, with excess phosgene to suppress the formation of ureas .
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylcarbamoyl)-N-phenyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom in the dimethylcarbamoyl group can be exchanged for other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, phenols, oximes, thiols, amines, and hydroxylamines . The reactions are typically carried out under mild conditions, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include N,N-dimethyl carbamates, thiolourethanes, substituted ureas, and carbamoylazoles .
Scientific Research Applications
N-(Dimethylcarbamoyl)-N-phenyl-L-alanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Dimethylcarbamoyl)-N-phenyl-L-alanine involves the transfer of the dimethylcarbamoyl group to target molecules. This process typically involves the formation of a covalent bond between the dimethylcarbamoyl group and the target molecule, leading to the formation of dimethyl carbamates . The molecular targets and pathways involved in this process include various enzymes and receptors that facilitate the transfer and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Dimethylcarbamoyl)-N-phenyl-L-alanine include:
- N-methylcarbamoylcholine
- N,N-dimethylcarbamoylcholine
- N,N-dimethylcarbamoyl-N,N-dimethylaminoethanol
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable dimethyl carbamates makes it particularly valuable in the synthesis of biologically active molecules and industrial chemicals .
Properties
CAS No. |
62750-06-5 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2S)-2-[N-(dimethylcarbamoyl)anilino]propanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-9(11(15)16)14(12(17)13(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
KABJWCOUQFCQBL-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CC=C1)C(=O)N(C)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14526396.png)

![3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol](/img/structure/B14526402.png)


![N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526424.png)
![2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14526431.png)

![2-{[(Diethylamino)methyl]imino}-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14526446.png)


![{2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane](/img/structure/B14526460.png)


